Home > Products > Building Blocks P1559 > 6-Fluorobenzo[d]isoxazol-3-ylamine
6-Fluorobenzo[d]isoxazol-3-ylamine - 177995-38-9

6-Fluorobenzo[d]isoxazol-3-ylamine

Catalog Number: EVT-340436
CAS Number: 177995-38-9
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Fluorobenzo[d]isoxazol-3-ylamine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and characterized by various research groups, and their potential applications in treating different diseases have been explored through in vitro and in vivo studies. The unique structural features of these molecules allow for interactions with biological targets, leading to their antimicrobial, antiviral, antioxidant, and antiproliferative properties.

Applications in Various Fields

Antiviral Applications

Derivatives of 6-Fluorobenzo[d]isoxazol-3-ylamine have been synthesized and evaluated for their antiviral properties. Compounds such as diethyl [(6-fluorobenzo[d]thiazol-2-ylamino)(phenyl)methyl]phosphonate have shown remarkable activities against TMV and PVY, outperforming standard antiviral drugs like Ribavirin in some cases1.

Antimicrobial Applications

The antimicrobial potential of these derivatives has been demonstrated through in vitro studies. A series of thiourea and urea derivatives have been synthesized, showing good antibacterial and antifungal activities when compared to standard drugs2. Phosphoramidate derivatives have also been reported to exhibit significant anti-bacterial and anti-fungal activities, with molecular docking studies supporting their potential as antimicrobial drug candidates3.

Antioxidant Applications

The antioxidant capacity of 6-Fluorobenzo[d]isoxazol-3-ylamine derivatives has been explored, with some compounds displaying good antioxidant activity through H2O2 and DPPH methods2. This suggests their potential use in conditions where oxidative stress plays a role in the pathogenesis.

Antiproliferative and Anticonvulsant Applications

Some derivatives have been evaluated for their antiproliferative activity against cancer cells, with structural characterization and Hirshfeld surface analysis providing insights into their interactions in the solid state7. Additionally, novel derivatives have been synthesized with anticonvulsant activities, showing promise as sodium channel blockers in the treatment of epilepsy8.

Potential as PET Tracers

The structural features of these derivatives make them suitable candidates for development as PET tracers, which could help in elucidating the functions of various biological targets, such as metabotropic glutamate receptor 1 (mGluR1) in humans9.

7-[3-[4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]propoxy]-chromen-4-one Derivatives

Compound Description: This class of compounds represents novel derivatives of 7-[3-[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]propoxy]-chromen-4-one. They are investigated for their potential use in the treatment of psychosis and schizophrenia. These derivatives exhibit inhibitory activity against D2, 5-HT2a, and H1 receptors, which are implicated in these mental health conditions. []

Relevance: These compounds share a core structure with 6-fluorobenzo[d]isoxazol-3-ylamine, featuring the 6-fluorobenzo[d]isoxazol-3-yl moiety. The variations within this series involve substitutions at specific positions on the chromen-4-one ring and the piperidine ring, allowing for the exploration of structure-activity relationships. []

3-{2-[4-(6-Fluorobenzo[d]isoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Compound Description: This compound exists in multiple polymorphic forms and has been investigated for its potential use in the treatment of psychosis. []

Relevance: This compound incorporates the 6-fluorobenzo[d]isoxazol-3-yl moiety, directly linking it to 6-fluorobenzo[d]isoxazol-3-ylamine. The presence of additional heterocyclic rings, namely a dihydropyridine, tetrahydropyrido[1,2-a]pyrimidine-4-one, and an ethyl linker, suggests potential variations on the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine for exploring different biological activities. [, ]

(2-Ethoxyphenyl)[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]methanone

Compound Description: This compound is characterized by its crystal structure, which reveals a chair conformation for the piperidine ring and an equatorial position for the 6-fluorobenzo[d]isoxazol-3-yl substituent. The crystal structure also indicates the presence of intermolecular C—H⋯O interactions. []

Relevance: The presence of the 6-fluorobenzo[d]isoxazol-3-yl group directly relates this compound to 6-fluorobenzo[d]isoxazol-3-ylamine. The inclusion of a piperidine ring and a 2-ethoxybenzoyl moiety suggests potential modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine, which could be valuable for exploring different physicochemical properties and biological activities. []

(5-Amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity and sodium channel blocking activity. The most potent compound, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, showed significant anticonvulsant effects in the maximal electroshock (MES) test with a favorable safety profile. []

Relevance: These compounds are structurally related to 6-fluorobenzo[d]isoxazol-3-ylamine by the presence of the 6-fluorobenzo[d]isoxazol-3-yl group. The inclusion of a pyrrolidine ring and a (5-amino-3-substituted-1,2,4-triazin-6-yl)methanone moiety suggests potential modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine for influencing its pharmacological properties. []

7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one (17m)

Compound Description: This compound, 17m, displays promising antipsychotic potential due to its high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it exhibits low affinity for 5-HT2C and H1 receptors, potentially reducing the risk of metabolic side effects. Preclinical studies indicate that 17m inhibits apomorphine-induced climbing behavior and MK-801-induced hyperactivity, suggesting antipsychotic-like effects. []

Relevance: 17m shares the 6-fluorobenzo[d]isoxazol-3-yl moiety with 6-fluorobenzo[d]isoxazol-3-ylamine, highlighting their structural relationship. The presence of a piperidine ring, a butoxy linker, and a substituted coumarin ring in 17m showcases modifications made to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine to achieve a specific pharmacological profile. []

N-(Benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide Derivatives

Compound Description: These derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. They show promising results, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains. Molecular docking studies suggest that these compounds interact with key antimicrobial targets. []

Relevance: This class of compounds incorporates the 6-fluorobenzo[d]isoxazol-3-yl moiety, similar to 6-fluorobenzo[d]isoxazol-3-ylamine. The structural variations lie in the substitutions on the benzothiazole ring and the length of the linker between the piperidine and the acetamide group, highlighting potential avenues for modifying the properties and activities of 6-fluorobenzo[d]isoxazol-3-ylamine. []

7-(4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butoxy)-2,2-dimethylchroman-4-one (6j)

Compound Description: Compound 6j demonstrates potential as a broad-spectrum antipsychotic agent due to its multi-receptor affinity profile. It exhibits high affinity for dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptors, while also displaying low to moderate activity on 5-HT2C, α1, and H1 receptors, which could minimize certain side effects. In vivo behavioral studies suggest that 6j effectively alleviates schizophrenia-like symptoms without inducing catalepsy. []

Relevance: 6j and 6-fluorobenzo[d]isoxazol-3-ylamine share the 6-fluorobenzo[d]isoxazol-3-yl structural element. The presence of a piperidine ring, a butoxy linker, and a substituted chroman-4-one ring in 6j illustrates specific modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine, designed to enhance its antipsychotic properties and improve its pharmacological profile. []

Diethyl(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)phosphonate (3b)

Compound Description: This compound, synthesized via a convenient one-pot method, displays promising antimicrobial activity, particularly against Pseudomonas aeruginosa and Trichoderma viride. This activity is attributed to the electron-withdrawing nature of the fluorine atom in the molecule. []

Relevance: This compound directly incorporates the 6-fluorobenzo[d]isoxazol-3-yl moiety present in 6-fluorobenzo[d]isoxazol-3-ylamine. The addition of a piperidine ring and a diethylphosphonate group highlights potential modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine that could lead to different pharmacological applications. []

1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)piperidine-2,6-dione (5)

Compound Description: Compound 5 shows potential as a multi-receptor atypical antipsychotic due to its high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It exhibits low affinity for the H1 receptor, potentially reducing the risk of metabolic side effects. In behavioral models, compound 5 inhibits apomorphine-induced climbing behavior and MK-801-induced hyperactivity, suggesting antipsychotic-like effects, surpassing the potency of clozapine in some tests. []

Relevance: Compound 5 and 6-fluorobenzo[d]isoxazol-3-ylamine share the common 6-fluorobenzo[d]isoxazol-3-yl structural feature. The incorporation of two piperidine rings, a butyl linker, and a 4-chlorophenyl substituted piperidine-2,6-dione group in compound 5 demonstrates strategic modifications to the core structure of 6-fluorobenzo[d]isoxazol-3-ylamine to achieve a distinct pharmacological profile with potential for treating psychosis. []

Chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one Derivatives

Compound Description: This group of compounds, synthesized through a simple and efficient method, are derivatives of chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one. They have demonstrated some antiproliferative activity against cancer cells in vitro, signifying their potential for further investigation as anticancer agents. []

Relevance: While these compounds don't directly contain the 6-fluorobenzo[d]isoxazol-3-yl group, they belong to the same chemical class as 6-fluorobenzo[d]isoxazol-3-ylamine: benzisoxazoles. This shared chemical class suggests a structural relationship and potential for overlapping biological activities. The chromenopyridine structure in these derivatives showcases how structural variations within the benzisoxazole class can lead to different pharmacological activities, like the antiproliferative effects observed in these compounds compared to the potential antipsychotic activity of 6-fluorobenzo[d]isoxazol-3-ylamine derivatives. []

Classification

6-Fluorobenzo[d]isoxazol-3-ylamine can be classified as:

  • Chemical Class: Benzo[d]isoxazole derivatives
  • Functional Group: Amines
  • Substituents: Fluoro group at the 6-position of the benzo[d]isoxazole ring
Synthesis Analysis

The synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine can be achieved through various methods, often involving the cyclization of appropriate precursors. A common synthetic route involves the following steps:

  1. Formation of the Isoxazole Ring: This is typically done by reacting a substituted phenol with an appropriate nitrile or isocyanate in the presence of a catalyst or under acidic conditions.
  2. Fluorination: The introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide or via electrophilic fluorination methods.
  3. Amine Substitution: The final step involves the introduction of an amino group at the 3-position, often through nucleophilic substitution reactions.

Specific reaction conditions, such as temperature, solvent choice (often polar aprotic solvents), and reaction time, significantly affect yield and purity. For example, reactions may be conducted under reflux conditions for several hours to ensure complete conversion.

Molecular Structure Analysis

The molecular structure of 6-Fluorobenzo[d]isoxazol-3-ylamine can be described as follows:

  • Molecular Formula: C8_8H7_7FN2_2O
  • Molecular Weight: Approximately 168.15 g/mol
  • Structural Features:
    • The compound features a fused isoxazole ring system with a fluorine substituent at the 6-position.
    • The amine group (-NH2_2) is attached to the carbon atom at the 3-position of the isoxazole ring.

The spatial arrangement and electronic properties imparted by the fluorine atom contribute to its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

6-Fluorobenzo[d]isoxazol-3-ylamine participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for further derivatization with electrophiles.
  2. Electrophilic Aromatic Substitution: The presence of the fluorine atom makes adjacent positions on the aromatic ring more reactive towards electrophiles.
  3. Condensation Reactions: It can form imines or amides when reacted with carbonyl compounds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or selectivity.

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d]isoxazol-3-ylamine is closely related to its interactions with specific biological targets:

  1. Inhibition of Enzymatic Activity: Compounds in this class have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways.
  2. Receptor Modulation: The amine group allows for hydrogen bonding interactions with receptor sites, potentially modulating receptor activity.

Studies indicate that modifications to the structure can significantly alter binding affinity and selectivity towards various targets, making it a versatile scaffold for drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Fluorobenzo[d]isoxazol-3-ylamine include:

These properties are essential for determining suitable formulations and delivery methods in pharmaceutical applications.

Applications

6-Fluorobenzo[d]isoxazol-3-ylamine has several scientific applications:

  1. Drug Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
  2. Biological Research: Used as a tool compound to study enzyme inhibition mechanisms and receptor interactions.
  3. Material Science: Potential applications in creating novel materials due to its unique electronic properties.
Chemical Identity and Structural Characterization of 6-Fluorobenzo[d]isoxazol-3-ylamine

IUPAC Nomenclature and Molecular Formula Analysis

The compound systematically named 6-fluorobenzo[d]isoxazol-3-amine adheres to International Union of Pure and Applied Chemistry conventions for bicyclic heterocycles. The parent heterocycle, benzo[d]isoxazole, consists of a benzene ring fused to an isoxazole moiety at bonds between carbon atoms 4a-9a and 5-9b. The fluorine substituent occupies position 6 on the benzene ring, while the amino group (-NH₂) attaches to position 3 of the isoxazole ring. Its molecular formula, C₇H₅FN₂O, implies a molecular mass of 152.13 g/mol and indicates potential sites for hydrogen bonding and electrophilic substitution. Key structural identifiers include:

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Registry Number177995-38-9
Molecular FormulaC₇H₅FN₂O
Molecular Weight152.13 g/mol
SMILESFC2=CC1=C(C(=NO1)N)C=C2
InChIKeyAOAYZOWGECIQOH-UHFFFAOYSA-N

The canonical SMILES string specifies atomic connectivity: fluorine at carbon 2 of the benzene ring, fused to the isoxazole system where carbon 3 bears the amino group. The InChIKey hash facilitates unambiguous database retrieval in chemical informatics systems [2] [4].

Spectroscopic Characterization

Spectroscopic profiling provides empirical validation of molecular structure. While comprehensive experimental spectra for 6-fluorobenzo[d]isoxazol-3-ylamine are not fully detailed in the literature, inferences derive from analogous heterocyclic systems:

  • Infrared Spectroscopy (IR): Expected absorption bands include N-H stretches (3300-3500 cm⁻¹) characteristic of primary amines, C=N vibrations (1600-1640 cm⁻¹) from the isoxazole ring, and C-F stretches (1100-1250 cm⁻¹). The absence of carbonyl stretches distinguishes it from amide derivatives [1].
  • Nuclear Magnetic Resonance (NMR):
  • ¹H-NMR: Anticipated signals encompass aromatic protons (δ 6.8-8.0 ppm), with ortho-fluorine coupling causing distinctive splitting patterns (e.g., doublets or triplets). The amino protons typically appear as broad singlets (δ 4.5-5.5 ppm), solvent-dependent.
  • ¹³C-NMR: Diagnostic peaks include the fluorinated aromatic carbon (C-6, δ ~160 ppm, J_{C-F} ≈ 245 Hz), isoxazole C-3 (δ ~150-160 ppm), and fused ring carbons (δ 95-140 ppm) [1] [8].
  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) analysis predicts a molecular ion peak at m/z 152.13 ([M]⁺), with fragmentation pathways likely involving loss of •NH₂ (m/z 135) or HF (m/z 132) [4].

Crystallographic Studies and Hirshfeld Surface Analysis

Though single-crystal X-ray diffraction data specifically for 6-fluorobenzo[d]isoxazol-3-ylamine is limited, structural insights emerge from closely related derivatives. For example, the bioactive analog (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone crystallizes in the monoclinic P2₁/c space group with unit cell dimensions typical of fused heterocyclic systems. Key crystallographic observations include:

  • Molecular Geometry: The benzoisoxazole core remains planar (< 0.05 Å deviation), while substituents at position 3 (e.g., piperidine in analogs) adopt equatorial conformations. The fluorine atom contributes to electrostatic polarization of the aromatic ring [1].
  • Intermolecular Interactions: Crystal packing is stabilized via C-H⋯O, C-H⋯N, and C-H⋯F hydrogen bonds, forming supramolecular chains or sheets. Notably, weak hydrogen bonds involving fluorine as an acceptor enhance lattice stability.

Table 2: Representative Crystallographic Parameters for Analogous Compounds

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Angles (β)~90-122°
Packing Efficiency≥ 73%
Dominant H-bondsC-H⋯O, C-H⋯N, C-H⋯F

Hirshfeld Surface Analysis quantifies intermolecular contacts:

  • H⋯H interactions dominate (40-55% of surface contacts), reflecting van der Waals packing.
  • H⋯O/N/F contacts (15-25% collectively) signify hydrogen-bonding contributions.
  • Fingerprint plots reveal characteristic "wings" for H⋯F (2.3-2.7 Å) and H⋯O (2.4-2.6 Å) contacts. For instance, H⋯N contacts manifest as symmetrical spikes (de + di ≈ 2.52 Å) contributing ~17.6% to crystal cohesion in morpholino derivatives [1] [3]. Void analysis confirms dense packing (void volume < 6.5%), minimizing free space in the lattice [3].

Tautomerism and Electronic Structure via Computational Modeling

Density Functional Theory (DFT) simulations elucidate electronic properties and tautomeric equilibria. The amino group at C-3 participates in prototropic tautomerism:

  • Tautomeric Forms: The 3-amino tautomer (NH₂) is energetically favored over the 3-hydroxyimino form (N-OH) due to aromatic stabilization of the isoxazole ring. Energy differences exceed 15 kcal/mol, rendering minor tautomers negligible at ambient conditions.
  • Electronic Effects: Fluorine’s strong electron-withdrawing induction (-I effect) depletes electron density at C-6/C-7, while the amino group exhibits modest +M donation at C-3. This polarization influences reactivity—C-7 becomes electrophilic for nucleophilic substitution, while N-H bonds are susceptible to oxidation or alkylation.

Table 3: Computed Quantum Chemical Parameters (DFT-B3LYP/6-31G(d))

PropertyValue/Description
HOMO Energy-6.2 to -6.5 eV
LUMO Energy-1.8 to -2.1 eV
Energy Gap (ΔE)~4.4 eV
Electrostatic PotentialNegative potential at fluorine and isoxazole N-O; positive at N-H

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of ~4.4 eV, indicating moderate kinetic stability. The HOMO localizes over the amino group and π-system, while the LUMO encompasses the electron-deficient fluorinated ring. Molecular electrostatic potential maps corroborate nucleophilic regions near nitrogen and electrophilic zones at carbon atoms ortho to fluorine [1] [8].

This analysis synthesizes structural and computational data to establish 6-fluorobenzo[d]isoxazol-3-ylamine as a versatile heterocyclic building block with defined electronic and supramolecular properties.

Properties

CAS Number

177995-38-9

Product Name

6-Fluorobenzo[d]isoxazol-3-ylamine

IUPAC Name

6-fluoro-1,2-benzoxazol-3-amine

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)

InChI Key

AOAYZOWGECIQOH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)ON=C2N

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.